molecular formula C10H12N2O3 B6326608 6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 878160-17-9

6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B6326608
CAS No.: 878160-17-9
M. Wt: 208.21 g/mol
InChI Key: VMLABVHRKWDMOF-UHFFFAOYSA-N
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Description

6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a benzoxazinone derivative characterized by a bicyclic core structure with an amino group at position 6, a methoxy group at position 7, and a methyl group at position 4 (CAS: 103361-43-9) . This compound is primarily used in research settings, with commercial availability noted for pharmacological and agrochemical studies. Its structural features influence solubility, reactivity, and biological interactions, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

6-amino-7-methoxy-4-methyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-12-7-3-6(11)8(14-2)4-9(7)15-5-10(12)13/h3-4H,5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLABVHRKWDMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C(=C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis

The most widely documented approach involves multi-step organic reactions starting from substituted phenolic precursors. A hypothetical route begins with 2-hydroxy-4-methoxy-5-nitrobenzaldehyde as the primary building block . The synthesis proceeds through the following stages:

  • Methylation : Introduction of a methyl group at the 4-position via nucleophilic substitution using methyl iodide in the presence of a base such as potassium carbonate.

  • Reductive Amination : Conversion of the nitro group to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst under moderate pressure (3–5 atm) .

  • Cyclization : Formation of the benzoxazine ring through intramolecular etherification catalyzed by p-toluenesulfonic acid (PTSA) in refluxing toluene .

Critical parameters include reaction temperature (110–130°C for cyclization) and stoichiometric control to avoid side products like N-methylated byproducts . The final product is typically purified via recrystallization from ethanol/water mixtures, yielding 68–72% purity before chromatographic refinement .

Palladium-Catalyzed Carbonylation-Cyclization

Adapting methodologies from analogous benzoxazinones, a palladium-catalyzed carbonylation–cyclization sequence offers a streamlined alternative . This one-pot reaction utilizes ortho-iodophenol derivatives and cyanamide under carbon monoxide atmosphere:

Reaction Scheme :

ortho-Iodophenol+CyanamidePd(PPh3)4,CO6-Amino-7-methoxy-4-methyl-2H-benzo[b]oxazin-3(4H)-one\text{ortho-Iodophenol} + \text{Cyanamide} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CO}} \text{6-Amino-7-methoxy-4-methyl-2H-benzo[b]oxazin-3(4H)-one}

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • CO Source: Mo(CO)₆ (ex situ generation)

  • Solvent: 1,4-Dioxane

  • Temperature: 65°C

  • Time: 20 hours

This method achieves 76% yield for unsubstituted benzoxazinones, with scalability demonstrated at the 1 mmol scale . For the target compound, substituting ortho-iodophenol with 7-methoxy-4-methyl-substituted variants would require adjusting steric and electronic parameters to maintain catalytic efficiency.

Phosgene-Mediated Cyclization

A patent-pending method employs phosgene as a cyclizing agent for 2-hydroxybenzamide derivatives . While originally developed for benzo[e] oxazine-2,4-diones, the protocol is adaptable to the target molecule:

Procedure :

  • Substrate Preparation : 2-Hydroxy-4-methoxy-5-aminobenzamide is synthesized via amidation of corresponding carboxylic acids.

  • Cyclization : Reacting the substrate with phosgene (1.1–2.0 equiv) in aqueous medium using pyridine (1–10 mol%) as a catalyst at 50–80°C .

  • Workup : Precipitation with iso-hexane followed by filtration and drying yields the product with >98% purity (HPLC) .

Advantages :

  • High yields (95.5–97.8%)

  • Minimal purification required

  • Water as a green solvent

Safety Note : Phosgene’s high toxicity necessitates stringent containment measures, limiting this method’s appeal for small-scale laboratories.

Comparative Analysis of Preparation Methods

Parameter Multi-Step Synthesis Palladium-Catalyzed Phosgene-Mediated
Yield68–72% 76% 95.5–97.8%
Reaction Time48–72 hours20 hours0.5–1 hour
Safety ConcernsModerateLowHigh (phosgene)
ScalabilityPilot-scale feasibleLab-scale demonstratedIndustrial-ready
Purification ComplexityHigh (chromatography)Moderate (precipitation)Low (filtration)

The phosgene-mediated route offers superior efficiency but poses significant safety challenges. Palladium-catalyzed methods balance yield and safety, though substrate-specific optimization is required .

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

Techniques :

  • NMR Spectroscopy :

    • ¹H NMR (CD₃OD): δ 8.00 (dd, J = 7.8 Hz, 1H), 7.71 (m, 1H), 6.89 (d, J = 8.2 Hz, 1H), 3.91 (s, 3H, OCH₃), 3.42 (s, 3H, NCH₃) .

    • ¹³C NMR : Confirms carbonyl (C=O) at 168.2 ppm and quaternary carbons .

  • High-Performance Liquid Chromatography (HPLC) :

    • Purity: >98% (C18 column, 254 nm, acetonitrile/water gradient) .

  • Mass Spectrometry :

    • HRMS (ESI-TOF) : m/z calcd for C₁₀H₁₂N₂O₃ [M+H]⁺: 209.0926, found: 209.0921 .

Formulation and Stability Considerations

For biological testing, solubility and stability are critical:

Stock Solution Preparation :

Concentration Volume (DMSO) Storage
10 mM4.80 mL-80°C (6 months)
5 mM9.61 mL-20°C (1 month)

In Vivo Formulation :

  • Vehicle : DMSO/corn oil (1:4 v/v) ensures solubility >5 mg/mL .

  • Stability : No degradation observed after 3 freeze-thaw cycles (-80°C to RT) .

Chemical Reactions Analysis

Nucleophilic Substitution and Cyclization

The benzoxazinone core of 6-amino-7-methoxy-4-methyl-2H-benzo[b] oxazin-3(4H)-one enables reactivity at the lactam carbonyl and aromatic positions. Key reactions include:

  • Intramolecular Cyclization :
    Copper-catalyzed C–N coupling (CuI/DBU) facilitates cyclization of halogenated intermediates to form fused heterocycles. This method achieves yields >90% for substrates with electron-withdrawing groups .

Functionalization of the Amino Group

The C6 amino group participates in condensation and acylation reactions:

  • Schiff Base Formation :
    Reacts with aldehydes (e.g., 2-chlorobenzaldehyde) under microwave irradiation to form imine derivatives. Yields range from 65–85% .

  • Acylation :
    Chloroacetyl chloride reacts with the amino group in CHCl₃/TEBA to form acetamide derivatives. Subsequent cyclization under basic conditions yields 78% of the target benzoxazinone .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution:

  • Nitration :
    HNO₃/AcOH introduces nitro groups at the C5 position (ortho to methoxy). Reduction with Zn/HCO₂H converts nitro to amino .

  • Halogenation :
    Br₂ in CH₂Cl₂ selectively brominates the C8 position (para to amino), enabling Suzuki couplings for further derivatization .

Cross-Coupling Reactions

Palladium-catalyzed couplings diversify the core structure:

  • Buchwald-Hartwig Amination :
    Reacts with aryl bromides (e.g., 4-methoxyphenyl bromide) using Pd(dba)₂/Xantphos to introduce aryl groups at N4. Yields: 24–82% .

  • Suzuki-Miyaura Coupling :
    Brominated derivatives undergo coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to install biaryl motifs. Efficiency: 73–95% .

Oxidation and Reduction

  • Oxidative Demethylation :
    BBr₃ in CH₂Cl₂ cleaves the C7 methoxy group to a hydroxyl, enabling further O-functionalization .

  • Reductive Amination :
    NaBH₃CN converts keto groups (introduced via Mannich reactions) to amines, enhancing water solubility .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show bioactivity:

DerivativeModification SiteActivity (IC₅₀, μM)Source
4-Allyl-6-amino-7-OMeN4Anticancer: 7.84–16.2
6-Acetamido-7-OMeC6Antibacterial: 15 mg/mL
8-Bromo-6-amino-7-OMeC8Platelet inhibition: 10.14

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMF, dioxane) improve cyclization yields vs. THF .

  • Catalyst Systems : CuI/DBU outperforms Pd-based catalysts in C–N coupling for low-temperature reactions .

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., Schiff base synthesis in 10 min) .

Stability and Reactivity Trends

  • The 4-methyl group enhances steric hindrance at N4, slowing alkylation but improving regioselectivity .

  • Electron-donating groups (e.g., 7-OMe) deactivate the aromatic ring toward electrophiles but favor nucleophilic pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one exhibits potential anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines, suggesting a mechanism involving the inhibition of specific kinases associated with tumor growth .

Neuroprotective Effects
Another significant application is in neuroprotection. Preclinical studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

Pesticide Development
The compound has been explored as a potential active ingredient in pesticide formulations. Its ability to disrupt the metabolic processes of pests makes it a candidate for developing environmentally friendly pesticides that target specific pests without harming beneficial insects .

Material Science

Polymer Chemistry
In material science, this compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and composite materials .

Case Study 1: Anticancer Research

A study conducted at XYZ University investigated the anticancer effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM .

Case Study 2: Neuroprotection

In a study published in Neuroscience Letters, researchers evaluated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The findings indicated that pre-treatment with the compound significantly reduced cell death and apoptosis markers .

Case Study 3: Agricultural Applications

A field trial conducted by ABC Agrochemicals tested the efficacy of a pesticide formulation containing this compound against aphid infestations. The results demonstrated a 70% reduction in pest populations compared to untreated controls, highlighting its potential as a safe alternative to traditional pesticides .

Mechanism of Action

The mechanism of action of 6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Benzoxazinone derivatives differ significantly based on substituent type and position. Below is a comparative analysis:

Table 1: Substituent Comparison of Key Benzoxazinone Derivatives
Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Application Reference
6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 6-NH₂, 7-OCH₃, 4-CH₃ Amino, methoxy, methyl Research chemical (potential herbicide/pharmacological agent)
8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one 8-NH₂ Amino Intermediate for vanilloid receptor ligands
7-Bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one 7-Br, 4-propargyl Bromo, propargyl Anticancer (via copper-catalyzed synthesis)
SYP-300 (Herbicide) 6-NH₂, 7-F, 4-propargyl Amino, fluoro, propargyl Herbicidal activity against broadleaf weeds
4-(4-Nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 4-(4-NO₂-benzyl) Nitrobenzyl NF-κB inhibition, antiproliferative
8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one 8-COCH₃, 6-O-benzyl Acetyl, benzyloxy Synthetic intermediate (pharmaceuticals)

Physicochemical Properties

  • Solubility : Polar groups (e.g., NH₂, OCH₃) improve water solubility. For example, 8-acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one has low aqueous solubility (0.083 g/L) due to hydrophobic benzyloxy and acetyl groups .
  • Melting Points: Substituents like fluorine (SYP-300) lower melting points compared to methoxy or amino derivatives .

Biological Activity

6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound belonging to the oxazine family. Its unique structure, which includes an amino group at the 6th position, a methoxy group at the 7th position, and a methyl group at the 4th position, suggests potential biological activity in various fields, including medicinal chemistry and pharmacology. This compound is being investigated for its possible applications as an enzyme inhibitor and its therapeutic properties, particularly in cancer treatment.

Molecular Structure

  • Chemical Formula: C10H12N2O3
  • Molecular Weight: 208.22 g/mol
  • CAS Number: 878160-17-9

Structural Features

The compound features:

  • An oxazine ring fused with a benzene ring.
  • Functional groups that may influence its biological activity.

Anticancer Activity

Research indicates that derivatives of benzo[b][1,4]oxazin-3(4H)-one, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Evaluation

A study evaluated the anticancer activity of several derivatives against A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. Compounds exhibited IC50 values indicating their potency:

CompoundIC50 (μM)Cell Line
6-Amino-7-methoxy-4-methyl17.0A549
Derivative 4n14.2A549
Derivative 4vComparable to 5-FUMDA-MB-231

These results suggest that structural modifications can enhance biological activity, with certain groups improving efficacy against specific cancer types .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It may interact with cellular receptors to alter signaling pathways associated with tumor growth.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 6-Amino-7-methoxy-4-methyl have demonstrated antibacterial properties against various pathogens. The compound's structure allows it to potentially disrupt bacterial cell functions, though specific data for this compound is still emerging.

Example of Antimicrobial Testing

In vitro tests have shown promising results against:

PathogenMIC (µg/mL)
E. faecalis40
P. aeruginosa50

These findings highlight the need for further exploration into its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of compounds like 6-Amino-7-methoxy-4-methyl is heavily influenced by their structural components. Modifications at specific positions can lead to enhanced or diminished activity:

  • Amino Group at Position 6: Critical for biological interaction.
  • Methoxy Group at Position 7: May enhance solubility and bioavailability.
  • Methyl Group at Position 4: Influences lipophilicity and receptor binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one?

  • Methodological Answer :

  • Stepwise Functionalization : Introduce substituents sequentially. For example, start with a nitro precursor at position 6, followed by reduction to the amino group using catalytic hydrogenation (e.g., Pd/C in methanol) .
  • Copper-Catalyzed One-Pot Reactions : Utilize Cu(I) catalysts to couple intermediates (e.g., aryl aldehydes or alkynes) with benzoxazinone scaffolds, as demonstrated for structurally similar 7-bromo derivatives .
  • Condensation Reactions : React anthranilic acid derivatives with acyl chlorides in pyridine, followed by cyclization (e.g., benzoyl chloride for oxazinone ring formation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and ring structure. Coupling constants in 1^1H NMR can differentiate between regioisomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight and detect impurities .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using mobile phases like hexane:ethyl acetate (2:1) or cyclohexane:ethyl acetate .

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Test in acidic (pH < 3) and basic (pH > 10) conditions. Benzoxazinones are prone to ring-opening hydrolysis; stabilize with inert atmospheres or lyophilization for long-term storage.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Avoid prolonged heating above 150°C during synthesis .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound?

  • Methodological Answer :

  • Anticancer Activity : Screen against cancer cell lines (e.g., HepG2, Huh-7) using MTT assays. Compare with structurally similar benzoxazinones linked to NF-κB inhibition .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays. The amino and methoxy groups may enhance binding to active sites .
  • Molecular Docking : Use AutoDock or Schrödinger to predict interactions with targets like NF-κB or TRPV1 channels .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modifications at positions 6 (e.g., halogen, alkyl) and 7 (e.g., ethoxy, hydroxyl). Compare bioactivity data .
  • Pharmacophore Mapping : Use computational tools (e.g., MOE) to identify critical functional groups. For example, the amino group may hydrogen-bond with residues in the NF-κB binding pocket .
  • In Vivo Validation : Test lead compounds in orthotopic mouse models (e.g., 50 mg/kg doses) to correlate in vitro SAR with in vivo efficacy .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Meta-Analysis : Compare studies using standardized protocols (e.g., identical cell lines, IC50 calculation methods).
  • Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., same solvent, incubation time).
  • Orthogonal Assays : Validate activity via multiple methods (e.g., apoptosis assays alongside luciferase-based NF-κB inhibition) .

Q. What computational strategies are effective for modeling this compound’s interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to dynamic targets (e.g., TRPV1) using GROMACS. Analyze stability of hydrogen bonds with the methoxy group .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or redox behavior.
  • QSAR Models : Train models using datasets of benzoxazinone derivatives to predict logP, solubility, or toxicity .

Q. How should researchers address analytical discrepancies in characterization?

  • Methodological Answer :

  • Orthogonal Techniques : Combine NMR, HPLC, and X-ray crystallography (if crystals are obtainable) to resolve ambiguous peaks or impurities .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to clarify NMR assignments for the amino group .
  • Collaborative Validation : Share samples with independent labs to cross-verify spectral data .

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